UK-2A

Description

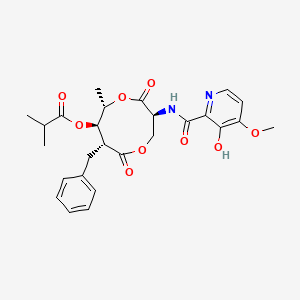

Structure

3D Structure

Properties

IUPAC Name |

[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O9/c1-14(2)24(31)37-22-15(3)36-26(33)18(28-23(30)20-21(29)19(34-4)10-11-27-20)13-35-25(32)17(22)12-16-8-6-5-7-9-16/h5-11,14-15,17-18,22,29H,12-13H2,1-4H3,(H,28,30)/t15-,17+,18-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGCATYQZVMGBG-PBWVOLNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501101266 | |

| Record name | (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167173-85-5 | |

| Record name | (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167173-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,7R,8R)-8-Benzyl-3-{[(3-hydroxy-4-methoxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and isolation of UK-2A from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of UK-2A, a potent antifungal agent produced by Streptomyces sp. strain 517-02. This document details the experimental protocols for fermentation and purification, summarizes its physicochemical and biological properties, and illustrates key processes through diagrams.

Introduction

This compound is a novel antifungal antibiotic identified from the fermentation broth of Streptomyces sp. 517-02.[1] Structurally similar to antimycin A, this compound and its congeners (UK-2B, UK-2C, and UK-2D) exhibit strong antifungal activity with notably weaker cytotoxicity compared to antimycin A.[1][2] This favorable therapeutic window has made this compound and its derivatives, such as the commercial fungicide fenpicoxamid, subjects of significant interest in agricultural and pharmaceutical research. The primary mechanism of action of this compound is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain.[3]

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₈H₃₄N₂O₉ |

| Molecular Weight | 542.58 g/mol |

| Appearance | Colorless needles |

| Melting Point | 145-147 °C |

| Optical Rotation ([α]D²⁵) | +58.1° (c 1.0, CHCl₃) |

| UV λmax (MeOH) | 228 nm (ε 35,000), 320 nm (ε 6,200) |

| Solubility | Soluble in methanol, chloroform, acetone |

| Sparingly soluble in water |

Antifungal Activity of this compound

The minimum inhibitory concentrations (MICs) of this compound against a range of fungal species are presented below.

| Fungal Species | MIC (µg/mL) |

| Saccharomyces cerevisiae | 0.1 |

| Candida albicans | 0.2 |

| Aspergillus niger | 0.4 |

| Pyricularia oryzae | 0.05 |

| Botrytis cinerea | 0.2 |

| Fusarium oxysporum | 0.8 |

| Mucor racemosus | 1.6 |

| Rhizoctonia solani | 0.4 |

| Trichophyton mentagrophytes | 0.2 |

Experimental Protocols

Fermentation of Streptomyces sp. 517-02

This protocol outlines the fermentation process for the production of this compound.

1. Microorganism:

-

Streptomyces sp. strain 517-02

2. Seed Culture Medium (per liter):

-

Glucose: 10 g

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 2 g

-

Adjust pH to 7.2 before sterilization.

3. Production Medium (per liter):

-

Soluble Starch: 50 g

-

Glycerol: 20 g

-

Soybean Meal: 30 g

-

Yeast Extract: 2 g

-

CaCO₃: 4 g

-

FeSO₄·7H₂O: 0.01 g

-

MnSO₄·4H₂O: 0.01 g

-

ZnSO₄·7H₂O: 0.01 g

-

Adjust pH to 7.0 before sterilization.

4. Fermentation Procedure:

-

Inoculate a loopful of Streptomyces sp. 517-02 from a slant culture into a 500-mL flask containing 100 mL of seed culture medium.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Transfer 5 mL of the seed culture to a 2-liter flask containing 500 mL of production medium.

-

Incubate the production culture at 28°C for 7 days on a rotary shaker at 180 rpm.

-

Monitor the production of this compound by bioassay or HPLC analysis.

Extraction and Purification of this compound

The following protocol details the isolation of this compound from the mycelial cake.

1. Extraction:

-

Harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes.

-

Collect the mycelial cake.

-

Extract the mycelial cake three times with an equal volume of acetone.

-

Combine the acetone extracts and concentrate under reduced pressure to obtain an aqueous residue.

-

Extract the aqueous residue three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness to yield the crude extract.

2. Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a small volume of chloroform.

-

Apply the solution to a silica gel column pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of n-hexane-ethyl acetate (from 9:1 to 1:1, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for detection.

-

Pool the fractions containing this compound and evaporate the solvent.

-

-

Preparative HPLC:

-

Dissolve the partially purified this compound in methanol.

-

Inject the solution onto a C18 reverse-phase preparative HPLC column.

-

Elute with a linear gradient of acetonitrile in water (from 60% to 80% over 30 minutes).

-

Monitor the elution at 228 nm.

-

Collect the peak corresponding to this compound.

-

-

Crystallization:

-

Evaporate the solvent from the pure this compound fraction.

-

Dissolve the residue in a small amount of hot methanol.

-

Allow the solution to cool slowly to obtain colorless needles of this compound.

-

Collect the crystals by filtration and dry under vacuum.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

References

- 1. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. I. Fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-2A: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-2A is a naturally occurring nine-membered dilactone with potent antifungal properties. Isolated from Streptomyces sp. 517-02, this complex molecule has garnered significant interest in the fields of medicinal chemistry and drug development due to its specific mechanism of action and potential as a lead compound for novel agrochemicals and therapeutic agents. This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and biological activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and synthetic pathways.

Chemical Structure and Stereochemistry

This compound is a structurally unique macrolide characterized by a nine-membered dilactone ring. Its chemical formula is C₂₆H₃₀N₂O₉, with a molecular weight of 514.5 g/mol .[1] The molecule features several key functional groups that are critical for its biological activity, including a 3-hydroxy-4-methoxypicolinamide side chain, a benzyl group, and an isobutyryloxy moiety.

The IUPAC name for this compound is [(3S,7R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate, which precisely defines its absolute stereochemistry.[1] The chiral centers at the C3 and C7 positions of the dilactone ring are in the S and R configurations, respectively. This specific stereochemical arrangement is crucial for its potent inhibitory activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀N₂O₉ | [1] |

| Molecular Weight | 514.5 g/mol | [1] |

| IUPAC Name | [(3S,7R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate | [1] |

| CAS Number | 167173-85-5 | |

| Appearance | White powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

This compound exerts its antifungal effect by potently inhibiting the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc₁ complex. This enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane, thereby generating the proton motive force required for ATP synthesis.

Specifically, this compound is an inhibitor of the Qi site of the cytochrome bc₁ complex.[2] The Qi site is the ubiquinone reduction site, located on the matrix side of the inner mitochondrial membrane. By binding to this site, this compound blocks the transfer of electrons to ubiquinone, thus disrupting the Q-cycle and halting the respiratory chain. This leads to a collapse of the mitochondrial membrane potential and ultimately results in fungal cell death. This compound shares this mechanism of action with the well-known respiratory inhibitor antimycin A, to which it is structurally related.[2] However, studies have shown that the inhibitory potency of this compound is approximately 3-fold less than that of antimycin A.[2]

Caption: Mechanism of this compound inhibition at the Qi site of the cytochrome bc₁ complex.

Biological Activity and Quantitative Data

This compound exhibits potent and broad-spectrum antifungal activity against a variety of plant pathogenic fungi. Its efficacy has been demonstrated in both in vitro and in planta studies. The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against the mitochondrial electron transport chain and the half-maximal effective concentration (EC₅₀) against fungal growth.

Table 2: In Vitro Antifungal Activity and Mitochondrial Inhibition of this compound

| Fungal Species | Assay Type | Parameter | Value | Reference |

| Zymoseptoria tritici | Mitochondrial electron transport | IC₅₀ | 0.86 nM | [3] |

| Zymoseptoria tritici | In vitro growth | EC₅₀ | 5.3 ppb | [3] |

| Leptosphaeria nodorum | In vitro growth | EC₅₀ | 11.3 ppb | [3] |

| Bovine Heart Mitochondria | Cytochrome bc₁ complex inhibition | - | ~3-fold less potent than Antimycin A | [2] |

Experimental Protocols

Cytochrome bc₁ Complex Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the cytochrome bc₁ complex.

Methodology (adapted from published studies):

-

Preparation of Mitochondria: Mitochondria are isolated from a suitable source, such as bovine heart, by differential centrifugation. The final mitochondrial pellet is resuspended in an appropriate buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

-

Assay Buffer: The assay is performed in a buffer containing phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4), EDTA, and a substrate for Complex III, such as decylubiquinol.

-

Enzyme Reaction: The reaction is initiated by the addition of the mitochondrial suspension to the assay buffer containing various concentrations of this compound (or a solvent control). The activity of the cytochrome bc₁ complex is monitored by measuring the reduction of cytochrome c at 550 nm using a spectrophotometer.

-

Data Analysis: The initial rates of cytochrome c reduction are plotted against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or EC₅₀ of this compound against various fungal species.

Methodology (Microbroth Dilution Method):

-

Fungal Inoculum Preparation: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in a sterile liquid medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth) to a standardized concentration.

-

Serial Dilution of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in the liquid medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

-

Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth. The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved through multi-step synthetic routes. These syntheses are crucial for confirming the structure and stereochemistry of the natural product and for providing access to analogs for structure-activity relationship (SAR) studies. A generalized workflow for the total synthesis is presented below.

References

The Mechanism of UK-2A on Mitochondrial Complex III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UK-2A, a potent antifungal agent, on mitochondrial complex III (also known as the cytochrome bc1 complex). This document details the molecular interactions, kinetic effects, and downstream cellular consequences of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of the Qi Site

This compound exerts its inhibitory effect on mitochondrial complex III by specifically targeting the quinone reduction site, known as the Qi site, located on the cytochrome b subunit. This action is analogous to that of the well-characterized complex III inhibitor, antimycin A. However, despite sharing a similar target site, the precise binding manner of this compound differs from that of antimycin A.[1]

Docking studies have elucidated the specific molecular interactions between this compound and the Qi site. Key amino acid residues involved in this interaction include a salt bridge formation with Aspartate 229 (D229) and close proximity to Glycine 37 (G37) and Leucine 198 (L198). These interactions stabilize the binding of this compound within the Qi pocket, effectively blocking the entry and reduction of ubiquinone. This blockage disrupts the Q-cycle, a critical process for electron transport and proton translocation across the inner mitochondrial membrane.

Visualization of this compound's Inhibitory Action

Caption: this compound binds to the Qi site of Complex III, blocking ubiquinone reduction.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been quantified in various studies. While its potency is high, it is generally observed to be slightly less potent than antimycin A.

| Inhibitor | Target | Assay | IC50 Value | Organism/System | Reference |

| This compound | Mitochondrial Electron Transport (Complex III) | NADH Oxidation | 0.86 nM | Zymoseptoria tritici | [2] |

| Antimycin A | Mitochondrial Complex III | Cytochrome c Reductase | ~3-fold more potent than this compound | Bovine Heart Mitochondria | [1] |

Experimental Protocols

This section outlines key experimental methodologies for investigating the mechanism of action of this compound on mitochondrial complex III.

Measurement of Mitochondrial Complex III (Cytochrome c Reductase) Activity

This assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of complex III.

Materials:

-

Isolated mitochondria or sub-mitochondrial particles

-

Potassium phosphate buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

Potassium cyanide (KCN) to inhibit Complex IV

-

Decylubiquinol (DBH2) as the substrate

-

Cytochrome c (oxidized form)

-

This compound and other inhibitors (e.g., antimycin A, myxothiazol) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, BSA, KCN, and oxidized cytochrome c in a cuvette.

-

Add the mitochondrial preparation to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30°C).

-

To determine the effect of this compound, add various concentrations of the inhibitor to the reaction mixture and incubate for a specified time.

-

Initiate the reaction by adding the substrate, decylubiquinol.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the rate of cytochrome c reduction.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of a Typical IC50 Determination Workflow

Caption: Experimental workflow for IC50 determination.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a functional assessment of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Cultured cells of interest

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator.

-

Prepare the inhibitor solutions in the assay medium and load them into the appropriate ports of the sensor cartridge. For a standard Mito Stress Test, this would include oligomycin, FCCP, and a mixture of rotenone and antimycin A. To test this compound, it can be injected alone or in combination with other inhibitors.

-

Calibrate the sensor cartridge and place it into the Seahorse XF Analyzer with the cell plate.

-

Run the assay, which involves sequential injections of the inhibitors and measurement of OCR.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Downstream Signaling Pathways

The inhibition of mitochondrial complex III by this compound has significant downstream consequences, primarily mediated by the increased production of mitochondrial reactive oxygen species (ROS). The blockage of electron flow at the Qi site leads to the accumulation of electrons upstream, which can then be transferred to molecular oxygen to form superoxide radicals.

This increase in mitochondrial ROS acts as a signaling molecule, influencing various cellular pathways:

-

MAPK Pathway Activation: Mitochondrial ROS have been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway. This activation can lead to a variety of cellular responses, including inflammation, stress responses, and apoptosis.

-

HIF-1α Stabilization: The increase in ROS has been linked to the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). Under normal oxygen conditions, HIF-1α is rapidly degraded. However, ROS can inhibit the prolyl hydroxylases that mark HIF-1α for degradation, leading to its accumulation and the subsequent transcription of genes involved in adaptation to low oxygen conditions.

Visualization of Downstream Signaling

Caption: Downstream effects of this compound-mediated Complex III inhibition.

Conclusion

This compound is a potent inhibitor of mitochondrial complex III, acting at the Qi site to disrupt the Q-cycle and inhibit cellular respiration. This inhibition leads to the production of mitochondrial ROS, which in turn triggers downstream signaling pathways involved in cellular stress responses and adaptation. The detailed understanding of this mechanism of action is crucial for the development of this compound and its analogs as antifungal agents and for assessing their potential off-target effects in drug development. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of this important class of mitochondrial inhibitors.

References

- 1. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial Reactive Oxygen Species Activation of p38 Mitogen-Activated Protein Kinase Is Required for Hypoxia Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of UK-2A in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of UK-2A, a potent antifungal agent produced by Streptomyces. The document details the genetic basis of this compound production, the enzymatic steps involved in its synthesis, and the experimental methodologies used to elucidate this complex pathway. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. that exhibits strong antifungal activity. It belongs to the antimycin family of compounds and functions by inhibiting the mitochondrial cytochrome bc1 complex. The unique structure and potent bioactivity of this compound have made it a subject of interest for the development of new antifungal drugs. Understanding its biosynthetic pathway is crucial for efforts in metabolic engineering to improve yields and to generate novel, more effective analogs.

The this compound Biosynthetic Gene Cluster (uka)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the uka cluster. Through genome sequencing and bioinformatic analysis of the producing organism, Streptomyces sp. MK-8493, the genes responsible for this compound synthesis have been identified and their putative functions assigned.

Table 1: Deduced Functions of Open Reading Frames (ORFs) in the uka Gene Cluster [1]

| Gene/ORF | Deduced Function |

| ukaA | 3-amino-5-hydroxybenzoic acid (AHBA) synthase |

| ukaB | Acyl-CoA synthetase |

| ukaC | Acyl carrier protein (ACP) |

| ukaD | Type I polyketide synthase (PKS) |

| ukaE | Thioesterase |

| ukaF | AMP-binding protein |

| ukaG | Acyltransferase |

| ukaH | Cytochrome P450 monooxygenase |

| ukaI | FAD-dependent oxidoreductase |

| ukaJ | Methyltransferase |

| ukaK | Transcriptional regulator |

| ukaL | Transporter |

The Biosynthetic Pathway of this compound

The assembly of the this compound molecule is a multi-step process involving a combination of polyketide and non-ribosomal peptide synthesis principles. The pathway has been elucidated through in vitro enzymatic reconstitution, where the individual enzymes of the uka cluster were expressed, purified, and their functions characterized.[2]

Formation of the Dilactone Core

The biosynthesis initiates with the formation of the characteristic dilactone scaffold of this compound. This process is catalyzed by a flexible AMP-binding protein and a series of assembly enzymes that select and incorporate a substituted salicylic acid derivative.

Polyketide Chain Elongation and Modification

A Type I polyketide synthase (PKS), UkaD, is responsible for the iterative extension of the polyketide chain. The growing chain undergoes a series of modifications, including reductions and dehydrations, catalyzed by the various domains within the PKS module.

Tailoring Steps

Following the formation of the core structure, a series of tailoring enzymes modify the molecule to produce the final this compound product. These modifications include oxidations catalyzed by a cytochrome P450 monooxygenase (UkaH) and a FAD-dependent oxidoreductase (UkaI), as well as a methylation step carried out by a methyltransferase (UkaJ).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a series of key molecular biology and biochemical experiments. The general workflow and specific protocols are detailed below.

Gene Cloning, Protein Expression, and Purification

-

Gene Amplification: The uka genes were amplified from the genomic DNA of Streptomyces sp. MK-8493 using polymerase chain reaction (PCR) with gene-specific primers.

-

Vector Construction: The amplified genes were cloned into E. coli expression vectors, such as pET-28a(+), which allows for the production of N-terminally His-tagged proteins.

-

Heterologous Expression: The expression constructs were transformed into a suitable E. coli expression host, such as BL21(DE3). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The expressed His-tagged proteins were purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity of the proteins was assessed by SDS-PAGE.

In Vitro Enzymatic Assays

The function of each purified Uka enzyme was determined through in vitro assays using appropriate substrates.

-

AMP-binding Protein (UkaF) Assay: The activity of UkaF was measured by monitoring the consumption of ATP in the presence of various salicylic acid derivatives. The reaction mixture typically contained the purified UkaF, the salicylic acid substrate, ATP, and MgCl2 in a suitable buffer. The reaction was monitored by measuring the decrease in ATP concentration over time using HPLC.

-

PKS (UkaD) and Acyltransferase (UkaG) Assays: The activity of the PKS and acyltransferase was determined by incubating the purified enzymes with the dilactone scaffold, malonyl-CoA, and NADPH. The formation of the polyketide product was monitored by HPLC and LC-MS.

-

Tailoring Enzyme Assays (UkaH, UkaI, UkaJ): The function of the tailoring enzymes was investigated by adding them to the reaction mixtures containing the intermediate products. The conversion of substrates to the final modified products was analyzed by HPLC and LC-MS.

Quantitative Data

The in vitro reconstitution of the this compound pathway has allowed for the quantitative analysis of enzyme kinetics and product formation.

Table 2: Kinetic Parameters of UkaF with Different Substrates [2]

| Substrate (Salicylic Acid Derivative) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| Salicylic acid | 150 ± 20 | 1.2 ± 0.1 | 133 |

| 3-Methylsalicylic acid | 80 ± 10 | 2.5 ± 0.2 | 521 |

| 4-Methylsalicylic acid | 250 ± 30 | 0.8 ± 0.1 | 53 |

| 5-Chlorosalicylic acid | 120 ± 15 | 1.5 ± 0.1 | 208 |

Table 3: In Vitro Production of Deacyl this compound Analogs [2]

| Substituted Salicylic Acid Precursor | Product | Yield (%) |

| 3-Methylsalicylic acid | 3-Methyl-deacyl this compound | 85 |

| 4-Fluorosalicylic acid | 4-Fluoro-deacyl this compound | 72 |

| 5-Bromosalicylic acid | 5-Bromo-deacyl this compound | 65 |

| 3,5-Dichlorosalicylic acid | 3,5-Dichloro-deacyl this compound | 48 |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces provides a detailed roadmap for the enzymatic synthesis of this important antifungal compound. The characterization of the flexible substrate specificity of the pathway's enzymes, particularly the AMP-binding protein UkaF, opens up exciting possibilities for the chemoenzymatic synthesis of novel this compound analogs with potentially improved antifungal activity and pharmacological properties.[2] Future work in this area will likely focus on the heterologous expression of the entire uka gene cluster in a more genetically tractable host to facilitate large-scale production and further pathway engineering efforts. This knowledge is invaluable for researchers and professionals in the fields of natural product chemistry, synthetic biology, and drug development.

References

Antifungal Spectrum of UK-2A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-2A is a potent antifungal antibiotic originally isolated from Streptomyces sp. 517-02. It is structurally related to antimycin A and functions as a powerful inhibitor of the mitochondrial electron transport chain. This technical guide provides an in-depth overview of the antifungal spectrum of activity for this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi. Specifically, this compound is an inhibitor of the cytochrome bc1 complex, also known as complex III.[1][2] It binds to the Qi site of cytochrome b within this complex, thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[2] This disruption of the electron transport chain leads to a rapid decrease in mitochondrial membrane potential and a subsequent depletion of intracellular ATP, ultimately resulting in fungal cell death.[1]

While effective, the antifungal activity of this compound can diminish over time. To address this, derivatives such as C9-UK-2A have been developed. C9-UK-2A exhibits a more durable and broad-spectrum antifungal activity.[3] In addition to inhibiting mitochondrial respiration, C9-UK-2A has been shown to induce membrane injury and promote the generation of reactive oxygen species (ROS) in fungal cells, contributing to its enhanced fungicidal effects.[3]

Antifungal Spectrum of Activity

| Fungal Species | Compound | Assay Type | Value | Reference |

| Zymoseptoria tritici | This compound | Mitochondrial electron transport inhibition | IC50: 0.86 nM | [4] |

| This compound | In vitro growth inhibition | EC50: 5.3 ppb | [4] | |

| Cyclohexyl analog of this compound | Mitochondrial electron transport inhibition | IC50: 1.23 nM | [4] | |

| Cyclohexyl analog of this compound | In vitro growth inhibition | EC50: 2.8 ppb | [4] | |

| Leptosphaeria nodorum | This compound | In vitro growth inhibition | EC50: 11.3 ppb | [4] |

| Cyclohexyl analog of this compound | In vitro growth inhibition | EC50: 6.2 ppb | [4] |

Qualitative Antifungal Activity of this compound and its Derivatives:

| Fungal Species | Compound | Observed Effect | Reference |

| Rhodotorula mucilaginosa | C9-UK-2A | Potent and durable antifungal activity | [3] |

| Saccharomyces cerevisiae | This compound and derivatives | Growth inhibitory activity | |

| Botrytis cinerea | Fenpicoxamid (metabolizes to this compound) | Activity potentiated by salicylhydroxamic acid |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antifungal properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent against yeasts and filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI) in documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[5][6][7]

a. Preparation of Antifungal Agent:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the this compound stock solution are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

b. Inoculum Preparation:

-

Yeasts: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Filamentous Fungi: Conidia are harvested from mature cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is filtered to remove hyphal fragments, and the conidial density is adjusted spectrophotometrically to 0.4-5 x 10^4 CFU/mL.

c. Incubation:

-

The inoculated microtiter plates are incubated at 35°C.

-

Incubation times vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the drug-free control well.

d. MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for other agents) compared to the drug-free growth control well.

-

Growth inhibition is determined visually or by using a microplate reader.

Inhibition of Mitochondrial Cytochrome c Reductase Activity

This assay measures the direct inhibitory effect of this compound on the cytochrome bc1 complex.

a. Preparation of Mitochondrial Fractions:

-

Fungal cells are grown to mid-log phase, harvested, and spheroplasted using lytic enzymes.

-

Spheroplasts are lysed, and mitochondrial fractions are isolated by differential centrifugation.

b. Enzyme Activity Assay:

-

The assay is performed in a reaction buffer containing reduced coenzyme Q (ubiquinol) as the substrate and oxidized cytochrome c as the electron acceptor.

-

The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.

-

The reaction is initiated by the addition of the mitochondrial fraction, and the rate of cytochrome c reduction is measured in the presence and absence of various concentrations of this compound.

c. Calculation of IC50:

-

The percentage of inhibition is calculated for each this compound concentration.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Measurement of Mitochondrial Membrane Potential

This assay assesses the impact of this compound on the integrity of the mitochondrial membrane potential.

a. Fungal Cell Preparation:

-

Fungal cells are grown and harvested as described for the MIC assay.

b. Staining with a Fluorescent Dye:

-

The cells are incubated with a fluorescent dye that is sensitive to changes in mitochondrial membrane potential, such as rhodamine 123 or JC-1.

c. Flow Cytometry Analysis:

-

The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a depolarization of the mitochondrial membrane.

Visualizations

Caption: Workflow for MIC determination.

References

- 1. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound,B,C and D, novel antifungal antibiotics from Streptomyces sp.517.02. V. Inhibition mechanism of bovine heart mitochondrial cytochrome bc1 by the novel antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, B, C, and D, novel antifungal antibiotics from Streptomyces sp. 517-02 VII. Membrane injury induced by C9-UK-2A, a derivative of this compound, in Rhodotorula mucilaginosa IFO 0001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. njccwei.com [njccwei.com]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core: A Technical Guide to the Nine-Membered Dilactone Ring of UK-2A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nine-membered dilactone ring of UK-2A, a potent antifungal agent. This compound, isolated from Streptomyces sp. 517-02, has garnered significant interest due to its unique structural features and mechanism of action, which involves the inhibition of the mitochondrial cytochrome bc1 complex.[1][2] This document details the chemical structure, biological activity, and experimental protocols associated with this compound, presenting a comprehensive resource for researchers in antifungal drug discovery and development.

Chemical Structure and Properties

This compound is a complex natural product characterized by a central nine-membered dilactone ring. Its chemical formula is C₂₆H₃₀N₂O₉, and it has a molecular weight of 514.5 g/mol . The systematic IUPAC name for this compound is [(3S,7R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate. The core nine-membered dilactone ring is crucial for its biological activity.

Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

This compound exerts its potent antifungal activity by inhibiting the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (also known as complex III).[1][2] This inhibition occurs at the ubiquinone reduction site (Qi site), disrupting the normal flow of electrons and thereby inhibiting ATP synthesis, which is essential for fungal cell viability.[1][2] This targeted mechanism of action makes this compound and its analogs promising candidates for the development of new fungicides, particularly in addressing resistance to existing antifungal agents.

Signaling Pathway: Mitochondrial Electron Transport Chain

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

Caption: Mitochondrial electron transport chain and inhibition by this compound.

Quantitative Biological Activity Data

The antifungal efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the inhibitory concentrations (IC₅₀) against mitochondrial electron transport and the effective concentrations (EC₅₀) for fungal growth inhibition.

Table 1: Inhibition of Mitochondrial Electron Transport (Cytochrome bc1 Complex)

| Compound | IC₅₀ (nM) | Target Organism/System | Reference |

| This compound | 0.86 | Bovine heart mitochondria | [1] |

| Analog 38 (Cyclohexyl) | 1.23 | Bovine heart mitochondria | [1] |

| Analog 2 | 3.3 | Zymoseptoria tritici | [3] |

| Analog 5 | 2.02 | Zymoseptoria tritici | [3] |

| Analog 13 | 2.89 | Zymoseptoria tritici | [3] |

| Analog 16 | 1.55 | Zymoseptoria tritici | [3] |

Table 2: In Vitro Antifungal Activity

| Compound | EC₅₀ (ppb) | Target Fungus | Reference |

| This compound | 5.3 | Zymoseptoria tritici | [1] |

| This compound | 11.3 | Leptosphaeria nodorum | [1] |

| Analog 38 (Cyclohexyl) | 2.8 | Zymoseptoria tritici | [1] |

| Analog 38 (Cyclohexyl) | 6.2 | Leptosphaeria nodorum | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Isolation and Purification of this compound from Streptomyces sp. 517-02

A general protocol for the isolation of this compound from the mycelial cake of Streptomyces sp. 517-02 is outlined below. Specific details may vary based on the fermentation conditions and scale.

Caption: General workflow for the isolation and purification of this compound.

Protocol:

-

Fermentation: Culture Streptomyces sp. 517-02 in a suitable production medium under optimal conditions (temperature, pH, aeration) to promote the biosynthesis of this compound.

-

Harvesting: Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

-

Extraction: Extract the mycelial cake with an organic solvent such as acetone or methanol to solubilize this compound and other secondary metabolites.

-

Concentration: Remove the solvent from the crude extract under reduced pressure to obtain a concentrated residue.

-

Solvent Partitioning: Partition the residue between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

-

Chromatography: Subject the organic phase to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial separation.

-

Sephadex LH-20 Column Chromatography: Further purify the active fractions using a size-exclusion resin.

-

Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification using a suitable column and mobile phase to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

Assay for Inhibition of Mitochondrial Cytochrome bc1 Complex (Cytochrome c Reductase Activity)

This protocol describes a common method to determine the inhibitory activity of compounds against the cytochrome bc1 complex.

Materials:

-

Isolated mitochondria (e.g., from bovine heart or a target fungus)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA)

-

Cytochrome c (oxidized form)

-

Decylubiquinol (substrate)

-

Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare Reagents:

-

Dilute the mitochondrial preparation in the assay buffer to a working concentration.

-

Prepare a stock solution of cytochrome c in the assay buffer.

-

Prepare a stock solution of decylubiquinol.

-

Prepare serial dilutions of the test compound in the solvent.

-

-

Assay Setup:

-

In a cuvette, combine the assay buffer, mitochondrial preparation, and cytochrome c solution.

-

Add a small volume of the test compound dilution (or solvent for control).

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Start the reaction by adding the decylubiquinol substrate.

-

-

Measure Activity:

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the initial rate of the reaction.

-

-

Data Analysis:

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) or EC₅₀ of an antifungal agent.

Materials:

-

Fungal isolate of interest

-

Liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

-

Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Fungal Inoculum:

-

Culture the fungus on a suitable agar medium.

-

Prepare a suspension of fungal spores or cells in sterile saline or growth medium.

-

Adjust the concentration of the inoculum to a standardized density.

-

-

Prepare Compound Dilutions:

-

In a 96-well plate, perform serial dilutions of the test compound in the growth medium to achieve a range of concentrations.

-

-

Inoculation:

-

Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (no compound) and negative (no inoculum) controls.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature for the specific fungus for a defined period (e.g., 24-72 hours).

-

-

Determine Growth Inhibition:

-

Measure the optical density (OD) of each well using a plate reader to quantify fungal growth.

-

Alternatively, visually assess fungal growth.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound concentration compared to the positive control.

-

Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ (the concentration that inhibits 50% of fungal growth) or the MIC (the lowest concentration that prevents visible growth).

-

Synthesis of the Nine-Membered Dilactone Ring

The total synthesis of this compound and its nine-membered dilactone core is a complex undertaking due to the stereochemical challenges and the medium-sized ring strain. While several strategies for the synthesis of nine-membered lactones have been reported, a common approach involves a macrolactonization step of a seco-acid precursor. Key synthetic strategies often employ ring-closing metathesis or other modern cyclization reactions. The biosynthesis of this compound involves a flexible AMP-binding protein and dilactone formation assembly enzymes.

Conclusion

The nine-membered dilactone ring of this compound represents a fascinating and important scaffold in the field of antifungal drug discovery. Its unique structure and potent, specific mechanism of action against the mitochondrial cytochrome bc1 complex make it an attractive lead for the development of novel fungicides. This technical guide provides a foundational understanding of this compound for researchers, offering key data and experimental protocols to facilitate further investigation and development in this promising area.

References

- 1. scispace.com [scispace.com]

- 2. Structure-activity relationship studies on this compound, a novel antifungal antibiotic from Streptomyces sp. 517-02. Part 5: Roles of the 9-membered dilactone-ring moiety in respiratory inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling UK-2A and its Analogues: A Technical Deep Dive into a Novel Class of Mitochondrial Inhibitors

For Immediate Release

This technical guide provides a comprehensive initial characterization of UK-2A, a potent antifungal agent, and its synthesized analogues. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative biological activity, and the experimental protocols utilized in the evaluation of these compounds. Through a systematic presentation of data and methodologies, this guide aims to facilitate further research and development of this promising class of molecules.

Core Mechanism of Action: Targeting the Fungal Powerhouse

This compound and its analogues exert their antifungal effects by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production. Specifically, these compounds are potent inhibitors of the cytochrome bc1 complex (Complex III), a key enzyme in the electron transport chain. By binding to the Qi site of cytochrome b, a subunit of the bc1 complex, this compound disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP. This targeted inhibition of mitochondrial respiration ultimately results in fungal cell death.[1][2]

Fenpicoxamid, a notable analogue, functions as a pro-drug. It is metabolized by target fungi into the active compound this compound, ensuring a targeted delivery of the potent inhibitor.[1][2] This mechanism of action at a novel binding site within the fungal respiratory chain makes this compound and its analogues promising candidates for overcoming existing antifungal resistance.

Quantitative Biological Activity

The biological activity of this compound and a selection of its analogues has been quantified through various in vitro assays. The following tables summarize the inhibitory activity against cytochrome c reductase (the enzymatic function of the cytochrome bc1 complex) and the effective concentrations required to inhibit the growth of the pathogenic fungus Zymoseptoria tritici.

Table 1: Inhibition of Cytochrome c Reductase by this compound and Analogues

| Compound | Modification | IC50 (nM) |

| This compound | - | 3.8[3] |

| Analogue 2 | Picolinamide Ring Replacement | 3.3[3] |

| Analogue 5 | Picolinamide Ring Replacement | 2.02[3] |

| Analogue 13 | Picolinamide Ring Replacement | 2.89[3] |

| Analogue 16 | Picolinamide Ring Replacement | 1.55[3] |

| Cyclohexyl Analogue | Benzyl Position Modification | 1.23 |

Table 2: In Vitro Antifungal Activity of this compound and Analogues against Zymoseptoria tritici

| Compound | Modification | EC50 (ppb) |

| This compound | - | 5.3 |

| Cyclohexyl Analogue | Benzyl Position Modification | 2.8 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytochrome c Reductase Inhibition Assay

This assay quantifies the inhibitory effect of this compound and its analogues on the activity of the cytochrome bc1 complex.

Principle: The activity of cytochrome c reductase is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The presence of an inhibitor will decrease the rate of this reaction.

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 300 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.

-

Working Solution: 0.45 mg/mL (36 µM) Cytochrome c in Assay Buffer.

-

NADPH Solution: 40 mg/mL NADPH in water.

-

Enzyme Preparation: Isolated mitochondrial fraction from the target fungus.

-

Test Compounds: Serial dilutions of this compound or its analogues in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Set a spectrophotometer to 550 nm and maintain the temperature at 25 °C.

-

In a 1 ml cuvette, add 950 µl of the Working Solution.

-

Add a small volume (e.g., 10 µl) of the test compound dilution or solvent control.

-

Add the enzyme preparation to the cuvette.

-

Initiate the reaction by adding 100 µl of the NADPH Solution and mix by inversion.

-

Monitor the increase in absorbance at 550 nm over time using a kinetic program (e.g., readings every 10 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (ΔA550/minute).

-

Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

-

Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum concentration of a compound required to inhibit the growth of a target fungus, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[3][4][5][6]

Principle: A standardized suspension of fungal spores is exposed to serial dilutions of the test compound in a liquid growth medium. The minimum inhibitory concentration (MIC) or the effective concentration causing 50% growth inhibition (EC50) is determined after a defined incubation period.

Protocol:

-

Preparation of Materials:

-

Fungal Isolate: A pure culture of the target fungus (e.g., Zymoseptoria tritici).

-

Growth Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.

-

Inoculum Suspension: Prepare a spore suspension from a fresh culture and adjust the concentration to a standardized density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/ml).

-

Test Compounds: Prepare serial twofold dilutions of this compound or its analogues in the growth medium in a 96-well microtiter plate.

-

-

Assay Procedure:

-

Inoculate each well of the microtiter plate containing the test compound dilutions with the standardized fungal spore suspension.

-

Include positive (fungus in medium without compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

-

-

Endpoint Determination and Data Analysis:

-

Visually or spectrophotometrically (by measuring absorbance at a specific wavelength) assess the fungal growth in each well.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the positive control.

-

The EC50 value can be calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Measurement of Mitochondrial Membrane Potential

This assay assesses the impact of this compound and its analogues on the integrity of the mitochondrial membrane potential, a key indicator of mitochondrial function.

Principle: The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in the mitochondrial membrane potential leads to a reduction in the fluorescence intensity of these dyes.

Protocol:

-

Preparation of Materials:

-

Fungal Cells/Spores: A suspension of the target fungal cells or spores.

-

Fluorescent Dye: A potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

-

Buffer: A suitable buffer for suspending the fungal cells (e.g., PBS or a specific assay buffer).

-

Test Compounds: this compound or its analogues at desired concentrations.

-

Positive Control: A known mitochondrial uncoupler (e.g., FCCP) to induce depolarization.

-

-

Staining and Treatment:

-

Incubate the fungal cells/spores with the fluorescent dye (e.g., 20-100 nM TMRM) for a sufficient time to allow for dye accumulation in the mitochondria (e.g., 30-60 minutes).

-

Wash the cells to remove excess dye.

-

Resuspend the stained cells in the buffer and expose them to the test compounds or the positive control.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity of the cells using a fluorescence microscope, flow cytometer, or a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

A decrease in fluorescence intensity in the presence of the test compound, compared to the untreated control, indicates a loss of mitochondrial membrane potential.

-

Quantify the change in fluorescence to assess the extent of mitochondrial depolarization.

-

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Mechanism of action of this compound in the fungal mitochondrion.

Experimental workflow for the characterization of this compound analogues.

References

- 1. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of analogs of the antifungal antibiotic this compound. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Role of UK-2A in Inhibiting Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which the antifungal antibiotic UK-2A inhibits cellular respiration. It is intended for researchers, scientists, and professionals in drug development who are interested in mitochondrial inhibitors and their potential therapeutic applications. This document details the specific interactions of this compound with the mitochondrial electron transport chain, presents quantitative inhibitory data, outlines experimental protocols for studying its effects, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a potent antifungal antibiotic that was first isolated from the fermentation broth of Streptomyces sp. 517-02. Structurally, it bears a high resemblance to Antimycin A, a well-characterized inhibitor of mitochondrial respiration. Both molecules possess a substituted 3-formamidosalicylamide moiety attached to a nine-membered dilactone ring. This structural similarity is a key determinant of their shared mechanism of action, which involves the disruption of the mitochondrial electron transport chain. Fenpicoxamid, a novel fungicide, is a pro-drug that is metabolically converted to this compound within the target fungal cells, highlighting the continued relevance of this scaffold in the development of new bioactive compounds.

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary target of this compound in the cellular respiration pathway is the cytochrome bc1 complex , also known as Complex III , a critical enzyme in the mitochondrial electron transport chain.

The Cytochrome bc1 Complex and the Q-cycle

Complex III facilitates the transfer of electrons from ubiquinol (CoQH2) to cytochrome c. This process is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, which contributes to the proton motive force essential for ATP synthesis. The intricate mechanism of electron and proton transfer within Complex III is described by the Q-cycle. This cycle involves two distinct ubiquinone/ubiquinol binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.

This compound as a Qi Site Inhibitor

This compound functions as a potent inhibitor of the cytochrome bc1 complex by binding to the Qi site .[1] This binding event physically obstructs the binding of ubiquinone, thereby preventing the reduction of ubiquinone to ubiquinol. This blockage halts the transfer of electrons from the b-type cytochromes (cytochrome bL and bH) to ubiquinone. Consequently, the entire electron flow through Complex III is disrupted.

While both this compound and Antimycin A are Qi site inhibitors, studies have shown that their precise binding modes differ. Spectral analysis of dithionite-reduced cytochrome b reveals distinct changes upon binding of this compound compared to Antimycin A, suggesting that while they share a target site, their molecular interactions with the amino acid residues within the Qi pocket are not identical.[1]

The following diagram illustrates the inhibition of the electron transport chain by this compound at Complex III.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound on mitochondrial respiration has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 | Organism/System | Reference |

| This compound | Mitochondrial Electron Transport | 0.86 nM | Zymoseptoria tritici | [2] |

| Antimycin A | Mitochondrial Electron Transport | ~3-fold more potent than this compound | Bovine Heart Mitochondria | [1] |

| Cyclohexyl analog of this compound | Mitochondrial Electron Transport | 1.23 nM | Zymoseptoria tritici | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound on cellular respiration.

Measurement of Mitochondrial Complex III (Cytochrome bc1) Activity

This assay is fundamental to determining the inhibitory effect of this compound on its primary target.

Principle: The activity of Complex III is determined by measuring the rate of reduction of cytochrome c, which is monitored spectrophotometrically as an increase in absorbance at 550 nm.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate: Decylubiquinol (a ubiquinol analog)

-

Electron Acceptor: Cytochrome c (oxidized form)

-

Inhibitors: this compound, Antimycin A (for comparison), Myxothiazol (Qo site inhibitor for control)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cytochrome c, and isolated mitochondria in a cuvette.

-

Initiate the reaction by adding the substrate, decylubiquinol.

-

Immediately monitor the increase in absorbance at 550 nm over time. The rate of this increase is proportional to the activity of Complex III.

-

To determine the IC50 value of this compound, perform the assay in the presence of varying concentrations of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50.

Analysis of Heme Reduction Kinetics

This method provides insights into the specific site of inhibition within Complex III.

Principle: The redox state of the b-type cytochromes (bL and bH) and cytochrome c1 can be monitored by dual-wavelength spectrophotometry following the addition of a substrate. The pattern of reduction of these hemes in the presence of specific inhibitors reveals where the electron flow is blocked.

Materials:

-

Isolated mitochondria or purified Complex III

-

Substrate (e.g., succinate)

-

Inhibitors: this compound, Antimycin A, Myxothiazol

-

Dual-wavelength spectrophotometer

Procedure:

-

The mitochondrial sample is placed in the spectrophotometer.

-

The reduction of cytochrome b and c1 is initiated by the addition of a substrate.

-

The absorbance changes at specific wavelength pairs corresponding to the different cytochromes are recorded over time.

-

The experiment is repeated in the presence of this compound, Antimycin A, and Myxothiazol.

-

By comparing the reduction kinetics in the presence of these inhibitors, the specific site of action of this compound can be deduced. For instance, a Qi site inhibitor like Antimycin A and this compound will cause a "super-reduction" of cytochrome b.

Measurement of Reactive Oxygen Species (ROS) Production

Inhibition of the electron transport chain can lead to the generation of ROS.

Principle: Fluorescent probes that react with specific ROS are used to quantify their production. For example, MitoSOX Red is a fluorescent probe that specifically detects mitochondrial superoxide.

Materials:

-

Cultured cells or isolated mitochondria

-

Fluorescent ROS probe (e.g., MitoSOX Red, DCFDA)

-

This compound

-

Fluorescence microscope or plate reader

Procedure:

-

Load the cells or mitochondria with the fluorescent ROS probe.

-

Treat the samples with this compound at various concentrations.

-

Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in ROS production.

The following workflow diagram illustrates the general process for evaluating a mitochondrial inhibitor like this compound.

Downstream Signaling Pathways: ROS Production and Apoptosis

The inhibition of Complex III by this compound has significant downstream consequences for the cell, primarily mediated by the generation of reactive oxygen species (ROS).

ROS Generation

When the electron flow through Complex III is blocked at the Qi site, electrons can "leak" from the electron transport chain, particularly from the Qo site, and react with molecular oxygen to form superoxide radicals (O₂⁻). These superoxide radicals are then rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase. This accumulation of ROS within the mitochondria and the cytoplasm creates a state of oxidative stress.

Induction of Apoptosis

Elevated levels of ROS can trigger the intrinsic pathway of apoptosis. ROS can cause damage to mitochondrial components, including mitochondrial DNA and the inner mitochondrial membrane. This damage can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

The signaling cascade from Complex III inhibition to apoptosis is depicted in the following diagram.

Conclusion

This compound is a potent inhibitor of cellular respiration that acts specifically on the Qi site of the mitochondrial cytochrome bc1 complex. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species. The resulting oxidative stress can trigger the intrinsic pathway of apoptosis. The detailed understanding of the mechanism of action of this compound and its derivatives is crucial for the development of new antifungal agents and provides a valuable tool for studying mitochondrial function and dysfunction. The experimental protocols and signaling pathways outlined in this guide offer a framework for further investigation into the biological effects of this important class of natural products.

References

Exploring the Cytotoxicity of UK-2A in Different Cell Lines: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the cytotoxicity of UK-2A, an antifungal antibiotic isolated from Streptomyces sp. 517-02. This compound is a structural analog of Antimycin A and a known inhibitor of the mitochondrial electron transport chain. This document details its mechanism of action, summarizes its cytotoxic effects on various cell lines, and provides standardized protocols for assessing its activity. The intended audience includes researchers, scientists, and drug development professionals investigating novel cytotoxic agents.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects primarily by targeting mitochondrial respiration. Its mode of action is similar to that of the well-characterized respiratory inhibitor, Antimycin A.[1]

Inhibition of Mitochondrial Complex III: The primary molecular target of this compound is the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain.[2][3] By binding to the Qi site of cytochrome b within this complex, this compound blocks the transfer of electrons, thereby inhibiting ubiquinol oxidation.[2][4][5] This disruption of the electron flow has several downstream consequences:

-

Inhibition of Cellular Respiration: The blockage of Complex III leads to a rapid cessation of mitochondrial respiration.[3]

-

Depletion of Intracellular ATP: The electron transport chain is directly coupled to ATP synthesis. Inhibition by this compound results in a significant decrease in intracellular ATP levels within minutes of exposure.[1][3]

-

Loss of Mitochondrial Membrane Potential: The proper functioning of the electron transport chain is essential for maintaining the mitochondrial membrane potential. Treatment with this compound causes a rapid depolarization of the mitochondrial membrane.[2][4]

A key distinction between this compound and its structural relative, Antimycin A, lies in their ability to generate reactive oxygen species (ROS). While Antimycin A is a potent inducer of ROS, this compound does not stimulate significant ROS production.[1][6] This difference may account for the observed lower cytotoxicity of this compound in certain cell lines, such as LLC-PK1, compared to Antimycin A, suggesting that ROS generation is a critical factor in the potent cytotoxicity of the latter.[1]

References

- 1. This compound, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of this compound with antimycin A3 on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mode of action of this compound and UK-3A, novel antifungal antibiotics from Streptomyces sp. 517-02 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, B, C and D, Novel Antifungal Antibiotics from Streptomyces sp. 517-02. V. Inhibition Mechanism of Bovine Heart Mitochondrial Cytochrome bc1 by the Novel Antibiotic this compound. | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: UK-2A in Fungal Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction